Bipinnatin

Neuropharmacology Chemical Biology Toxin Mechanism

Neuropharmacology labs often face uncontrolled activation kinetics and loss of subunit precision when using generic cembranolides. Bipinnatins (A, B, C) are inactive protoxins that undergo predictable, time-dependent solvolysis to generate the active inhibitory species, enabling temporally controlled nAChR blockade. - Subunit-specific pharmacology: distinct rank-order potency (B > A > C) at α/δ vs. α/γ interfaces. - Scalable supply: gram-scale (-)-bipinnatin J via 10-step total synthesis overcomes natural extraction limits. - Cancer screening: Bipinnatin Q is the sole congener active against MCF, NCI-H460, and SF-268 tumor lines.

Molecular Formula C15H20O4
Molecular Weight 264.32 g/mol
CAS No. 33649-13-7
Cat. No. B14683477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBipinnatin
CAS33649-13-7
Molecular FormulaC15H20O4
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCC1CCC2C(C3(C1C(CC3=O)O)C)OC(=O)C2=C
InChIInChI=1S/C15H20O4/c1-7-4-5-9-8(2)14(18)19-13(9)15(3)11(17)6-10(16)12(7)15/h7,9-10,12-13,16H,2,4-6H2,1,3H3/t7-,9-,10+,12+,13+,15+/m0/s1
InChIKeyWFMZXKFPRCNRAW-ICJWCHSRSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bipinnatin: Identification & Procurement Overview


Bipinnatin refers to a family of furanocembranoid diterpenes, with bipinnatin J identified as one of the structurally simplest members [1]. Naturally isolated from marine gorgonian corals, primarily Pseudopterogorgia species, this compound class is characterized by a 14-membered cembrane macrocycle fused to a furan ring [2]. Its significance in chemical biology stems from its role as a biosynthetic hub and a potent, irreversible inhibitor of nicotinic acetylcholine receptors (nAChRs), distinguishing it as a valuable tool for neuropharmacological research and total synthesis methodology development.

Bipinnatin vs. Generic Substitutes: Irreplaceable Features


Although grouped within the lophotoxin family of marine neurotoxins, bipinnatins exhibit a unique profile of protoxin activation and receptor subtype selectivity that prohibits functional substitution with other members like lophotoxin or pukalide. Unlike the directly active lophotoxin, bipinnatins A, B, and C are inactive protoxins requiring a time-dependent solvolysis activation step in aqueous buffer to generate the active inhibitory species [1]. This kinetic property allows for controlled, time-resolved pharmacological experiments. Furthermore, distinct bipinnatin congeners display differentiated rank-order potency and site-selectivity at the α/δ vs. α/γ subunit interfaces of the nAChR, enabling subunit-specific pharmacological dissection that is not achievable with the broader, less selective cembranoid class [2]. Substitution with a generic 'cembranolide' or 'lophotoxin' would introduce uncontrolled activation kinetics and loss of subunit-targeting precision.

Bipinnatin: Evidence-Based Comparative Data


Protoxin Activation Kinetics: Comparison with Lophotoxin

Bipinnatin-A, -B, and -C are inactive protoxins that require time-dependent solvolysis in aqueous buffer to generate the active receptor inhibitor, a property not shared by the direct-acting parent compound lophotoxin [1]. This difference is critical for designing experiments with controlled toxin activation. Lophotoxin displayed approximately 40-fold greater stability in solution compared to the bipinnatins, which undergo rapid solvolysis [1].

Neuropharmacology Chemical Biology Toxin Mechanism

nAChR Subtype Inhibition Kinetics

Within the bipinnatin family, the rank order of bimolecular reaction constants for nAChR inhibition is Bipinnatin-B > Bipinnatin-A > Bipinnatin-C for both acetylcholine-binding sites [1]. This intra-class differentiation allows researchers to select a specific bipinnatin congener for tailored experimental potency. Importantly, the ratio of reaction constants between the two distinct binding sites on the receptor was not uniform across the three bipinnatins, indicating that the toxins are sensitive to subtle structural differences between receptor subunits, a feature not uniformly observed in other cembranoids [1].

Receptor Pharmacology Ligand Binding Subunit Selectivity

Cytotoxicity Selectivity of Bipinnatin Q

A comparative evaluation of bipinnatins 4, 6 (Bipinnatin Q), and 7 against a panel of NCI tumor cell lines revealed that only Bipinnatin Q (6) displayed significant cytotoxic activity [1]. This striking selectivity within a closely related series demonstrates that minor structural variations among bipinnatins lead to profound differences in biological outcome, making Bipinnatin Q a specifically valuable lead compound, while other bipinnatins serve as negative controls for structure-activity relationship (SAR) studies [1].

Cancer Biology Natural Product Screening Cytotoxicity

Scalable Total Synthesis of Bipinnatin J

The recent development of a 10-step, gram-scale total synthesis of (−)-bipinnatin J represents a significant advancement in the practical procurement of this complex natural product [1]. Commencing from inexpensive starting materials, this convergent synthesis employs Ni-electrocatalytic decarboxylative cross-coupling, enabling multi-gram production for extended biological evaluation or as a synthetic precursor [1]. This scalable route overcomes the supply bottleneck of low-yield natural extraction from marine sources, a limitation still prevalent for many structurally related, unsynthesized furanocembranoids.

Organic Synthesis Process Chemistry Natural Product Production

Biosynthetic Diversification Potential

(−)-Bipinnatin J serves as a key biosynthetic precursor and can be chemically converted into a suite of structurally diverse furanocembranoids, including (+)-intricarene, (+)-rubifolide, and (+)-isoepilophodione B, via transannular 1,3-dipolar cycloaddition and other rearrangements [1]. This established role as a central 'hub' molecule differentiates it from terminal metabolites that cannot be further diversified. Procurement of (−)-bipinnatin J effectively provides access to multiple research compounds through established synthetic conversions, maximizing research utility.

Biosynthesis Natural Product Diversification Chemical Conversion

Bipinnatin: Research & Industrial Applications


nAChR Subunit Pharmacological Dissection

Leverage the differential reaction kinetics and site-selectivity of bipinnatin A, B, and C (B > A > C) to irreversibly and selectively inhibit one of the two acetylcholine-binding sites on the nAChR [1]. This allows for the functional isolation and characterization of individual receptor subunit interfaces (α/δ vs. α/γ) in electrophysiological or binding studies.

Time-Resolved Neurotoxin Activation Studies

Utilize bipinnatin A, B, or C as inactive protoxins that undergo predictable, time-dependent solvolysis in buffer to generate the active inhibitory species [2]. This contrasts with the direct action of lophotoxin and enables precise temporal control over the onset of nAChR blockade in cellular or tissue preparations.

Total Synthesis for SAR Campaigns

Access gram-scale quantities of (−)-bipinnatin J through a 10-step synthetic route [3] to support extensive medicinal chemistry exploration of furanocembranoid derivatives. This overcomes the supply limitations of natural extraction and provides a robust platform for generating analogs with optimized pharmacological properties.

Oncology Lead Discovery with Bipinnatin Q

Focus anti-cancer screening efforts on Bipinnatin Q, which has been identified as the sole active cytotoxic congener against a panel of NCI tumor cell lines (MCF breast, NCI-H460 lung, SF-268 CNS) when directly compared to inactive bipinnatins 4 and 7 [4]. This selectivity justifies prioritization of Bipinnatin Q for mechanistic studies and lead optimization over other structurally similar bipinnatins.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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